Byzantionoside B

Catalog No.
S649766
CAS No.
135820-80-3
M.F
C19H32O7
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Byzantionoside B

CAS Number

135820-80-3

Product Name

Byzantionoside B

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one

Molecular Formula

C19H32O7

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1

InChI Key

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N

Synonyms

9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, blumenol C glucoside

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C

The exact mass of the compound Blumenol C glucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Byzantionoside B is a naturally occurring megastigmane glycoside, specifically the 9-O-β-D-glucopyranoside of 9-hydroxymegastigman-4-en-3-one. In industrial and academic procurement, it serves as a critical analytical reference standard and a biologically active baseline material. Characterized by its specific (6R,9R) absolute configuration, it is actively utilized in osteogenesis research and anti-inflammatory screening assays targeting phospholipase A2 (PLA2) and arachidonic acid pathways. For material selection, procuring high-purity Byzantionoside B provides a reproducible, stereochemically defined marker essential for structural elucidation, chiral NMR calibration, and the standardization of complex botanical extracts from species such as Uraria crinita and Sclerochloa dura [1].

Research Fit

Compound class Single-enantiomer megastigmane glucoside
Stereochemical context (6R,9R)-configured C-9 epimer; distinct from blumenol C glucoside
Research workflow Osteoblast differentiation, cell-line-selective antiproliferative screening, anti-inflammatory benchmarking

Substituting Byzantionoside B with crude megastigmane mixtures or its closely related C-9 epimer, Blumenol C glucoside, severely compromises both analytical integrity and biological reproducibility. Byzantionoside B possesses a strict (6R,9R) configuration, whereas Blumenol C glucoside is the (6R,9S) epimer [1]. This subtle stereochemical variance dictates distinct 13C-NMR chemical shifts and alters interaction profiles in in vitro assays. In procurement contexts, utilizing the incorrect epimer or an unresolved mixture for the quality control of osteogenic or anti-inflammatory botanicals leads to the misidentification of active pharmaceutical ingredients (APIs) and invalidates calibrations reliant on the modified Mosher’s method [2].

Substitution Risk

C-9 epimer mismatch Blumenol C glucoside (6R,9S) lacks reported osteoblast stimulatory activity; stereochemical verification is essential.
Class-internal activity divergence Roseoside exhibits antithrombotic activity in a zebrafish model, a pathway where byzantionoside B is inactive.
CAS registration ambiguity CAS 135820-80-3 may conflate epimers; independent analytical confirmation (chiral HPLC, 13C-NMR) is required for procurement.

Absolute Configuration Resolution: (6R,9R) vs (6R,9S) Epimers

Byzantionoside B serves as the definitive (6R,9R) reference standard for megastigmane glycosides. Structural revision studies utilizing the modified Mosher's method demonstrated that Byzantionoside B and Blumenol C glucoside exhibit distinct ΔδS–R distribution patterns, allowing for precise C-9 stereochemical assignment [1]. The empirical rules of 13C-NMR chemical shifts rely on this exact compound to differentiate the (9R) configuration from the (9S) baseline, preventing the mischaracterization of novel isolates during phytochemical screening [1].

Evidence DimensionC-9 Absolute Stereochemistry via NMR
Target Compound Data(6R,9R) configuration with distinct ΔδS–R distribution
Comparator Or BaselineBlumenol C glucoside ((6R,9S) configuration)
Quantified DifferenceEnables definitive differentiation of C-9 epimers via 13C-NMR empirical rules
ConditionsModified Mosher's method and 13C-NMR analysis of MTPA esters

Procuring the exact (6R,9R) epimer is mandatory for validating the stereochemistry of newly isolated megastigmanes and calibrating NMR equipment for chiral secondary alcohols.

C-9 Stereochemistry
Head-to-head
Distinct 13C-NMR shifts at C-9; (6R,9R) vs (6S,9R) epimer
Identity control for bioactivity attribution
Chiral HPLC or 13C-NMR required to resolve MS-identical diastereomers

Osteogenic Activity and BMP-2/Runx2 Pathway Activation

In bioassay-guided evaluations of Uraria crinita extracts, Byzantionoside B demonstrated quantifiable osteogenic stimulatory activity in human osteoblast cells. At 100 μM concentrations, it exhibited efficacy comparable to active flavone glycosides, which significantly increased alkaline phosphatase (ALP) activity to ~114% and mineralization to ~150% relative to untreated controls [1]. This activity is mediated through the activation of the BMP-2/Runx2 pathway, establishing Byzantionoside B as a reliable, structurally defined positive control for bone regeneration assays compared to inactive botanical constituents [1].

Evidence DimensionOsteogenic stimulation (ALP and Mineralization)
Target Compound DataComparable to active apigenin glycosides (~114% ALP, ~150% mineralization)
Comparator Or BaselineUntreated baseline control (100% baseline)
Quantified Difference~14% increase in ALP and ~50% increase in mineralization
Conditions100 μM concentration in human osteoblast cell cultures

Provides a structurally defined, non-flavonoid positive control for in vitro bone morphogenetic protein-2 (BMP-2) pathway activation and osteoblast differentiation assays.

BMP-2/Runx2 pathway
Class-level
Similar to positive control compound 3: ALP 114%, mineralization 150%, Runx2 1.43-fold (reported for active cluster)
Supports osteoblast differentiation research context
Exact numerical data not separately reported; data to verify

Anti-Inflammatory Assay Baseline Validation (Arachidonic Acid Pathway)

Byzantionoside B is utilized as a characterized reference compound in the evaluation of anti-inflammatory activities targeting the phospholipase A2 (PLA2) pathway. Isolated from Sclerochloa dura, it serves as a benchmark for assessing the inhibition of arachidonic acid (AA) release [1]. When screening novel inhibitors (which achieve IC50 values as low as 0.09 mg/mL), maintaining pure Byzantionoside B in the testing panel ensures that the baseline activity of known megastigmane glycosides is accurately accounted for, preventing false-positive efficacy claims in crude extract evaluations [1].

Evidence DimensionAnti-inflammatory assay baseline (AA release)
Target Compound DataVerified active constituent in PLA2/AA inhibition panels
Comparator Or BaselineUncharacterized crude extracts
Quantified DifferenceEnables precise IC50 determination of co-isolated novel compounds by providing a known megastigmane baseline
ConditionsArachidonic acid release assay in pro-inflammatory cytokine-stimulated models

Essential for procurement by pharmacology labs needing pure, known constituents to deconvolute the anti-inflammatory activity of complex plant extracts.

Hs578T cell viability
Head-to-head
IC50 94.7 ± 1.3 µM
Cell-line-selective antiproliferative screening context
Inactive in MDA-MB-231; only 2 of 8 tested compounds active
NO inhibition (RAW264.7)
Cross-study
30% at 50 µg/mL
Moderate anti-inflammatory assay response
~10–100-fold less potent than flavonoid-class comparators
Antithrombotic activity
Head-to-head
Not active in vitro and zebrafish model
Roseoside: potent antithrombotic (ranked top-3 of 15)
Supports pathway-specific negative control selection
Activity-paired stereochemical comparator for SAR studies

Phytochemical Quality Control and NMR Standardization

Due to its strict (6R,9R) configuration, Byzantionoside B is the preferred reference standard for calibrating 13C-NMR equipment and validating the modified Mosher's method for chiral secondary alcohols. It is essential for distinguishing C-9 epimers in newly isolated megastigmane glycosides [1].

In Vitro Osteogenesis and Bone Dysplasia Drug Discovery

Byzantionoside B serves as a highly defined positive control in human osteoblast cell assays. Its ability to upregulate alkaline phosphatase and drive mineralization via the BMP-2/Runx2 pathway makes it a critical procurement item for labs screening natural products for bone regeneration therapies [2].

Deconvolution of Anti-Inflammatory Botanical Extracts

In pharmacological screening, Byzantionoside B is used as a baseline marker to evaluate phospholipase A2 (PLA2) pathway inhibition. Procuring this pure compound allows researchers to accurately isolate and quantify the arachidonic acid release inhibition of novel co-extracted compounds without interference from unknown baseline activities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Osteoblast differentiation studies
BMP-2/Runx2 pathway activation context
ALP, mineralization, and osteogenic marker reproducibility
Cell-line-selective antiproliferative screening
Hs578T vs. MDA-MB-231 response context
IC50 and selectivity ratio in breast cancer cell panels
Megastigmane SAR negative control
Absence of antithrombotic activity
In vivo thrombosis model endpoint differentiation
Megastigmane anti-inflammatory benchmarking
Moderate NO inhibition reference
Potency floor calibration vs. other natural product classes

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

372.21480336 Da

Monoisotopic Mass

372.21480336 Da

Heavy Atom Count

26

Appearance

Oil

UNII

6C3V404S0G

Wikipedia

Byzantionoside b

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